Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate
Description
Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a biphenyl group attached to a sulfinyl group and a benzoate ester
Properties
CAS No. |
919089-30-8 |
|---|---|
Molecular Formula |
C20H16O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 2-(4-phenylphenyl)sulfinylbenzoate |
InChI |
InChI=1S/C20H16O3S/c1-23-20(21)18-9-5-6-10-19(18)24(22)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3 |
InChI Key |
SESBOXFLJCAZOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where the benzoic acid reacts with diazomethane in an ether solution to produce the ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate has been investigated for its potential as a therapeutic agent. The sulfinyl group in the structure is known to enhance biological activity due to its ability to participate in various biochemical interactions.
Anticancer Activity
Recent studies have highlighted the compound's role in targeting anti-apoptotic Bcl-2 family proteins, which are often overexpressed in cancers. A study developed a series of compounds based on the benzoate scaffold that showed potent binding to Mcl-1 and Bfl-1 proteins, with this compound being part of this investigation. The binding affinities were measured using values, demonstrating its potential as a dual inhibitor in cancer therapy .
| Compound | Target Protein | Value (nM) | Selectivity |
|---|---|---|---|
| Compound 24 | Mcl-1 | 100 | Moderate |
| Compound 24 | Bfl-1 | 100 | Moderate |
| This compound | Mcl-1/Bfl-1 | TBD | TBD |
Anti-inflammatory Properties
The sulfinyl group is also associated with anti-inflammatory effects. Compounds containing sulfoxide or sulfone functionalities have shown promise in inhibiting pro-inflammatory cytokines. Research into methyl esters like this compound may reveal new pathways for treating inflammatory diseases .
Material Science Applications
This compound has applications in the development of advanced materials due to its unique chemical properties.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis. Its ability to participate in radical polymerization reactions can lead to materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating sulfoxide groups into polymers can improve their solubility and processability .
Photovoltaic Devices
Studies have explored the use of sulfinyl-containing compounds in organic photovoltaic devices. The unique electronic properties of this compound could contribute to improved charge transport and efficiency in solar cells.
Environmental Applications
The environmental impact and degradation pathways of this compound are critical for assessing its safety and sustainability.
Ecotoxicology Studies
Research has indicated that compounds with similar structures can exhibit toxicity to aquatic organisms. For instance, studies measuring the LC50 values for related compounds have shown significant effects on fish and algae at low concentrations, emphasizing the need for careful environmental risk assessments .
| Organism | Endpoint | Concentration (mg/L) |
|---|---|---|
| Fish (LC50) | Toxicity | 4.6 |
| Water Flea (EC50) | Toxicity | 12 |
| Algae (EC50) | Toxicity | 12 |
Mechanism of Action
The mechanism of action of Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, lacking the biphenyl and sulfinyl groups.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Propyl benzoate: Another ester with a propyl group.
Uniqueness
Methyl 2-([1,1’-biphenyl]-4-sulfinyl)benzoate is unique due to the presence of both the biphenyl and sulfinyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 2-([1,1'-biphenyl]-4-sulfinyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of sulfinic acids with methyl benzoates. The sulfinyl group contributes to the compound's unique properties, enhancing its interaction with biological targets. Structural characterization is often performed using spectroscopic techniques such as NMR and IR.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfinyl-containing compounds. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. In one study, derivatives demonstrated minimum inhibitory concentrations (MICs) that suggest potential as new anti-TB agents .
Anticancer Properties
The compound's potential as an anticancer agent has been investigated through various in vitro assays. For example, derivatives of sulfonyl hydrazones exhibited cytotoxic effects against human lung (A549) and breast (MCF-7) cancer cell lines. The IC50 values for these compounds ranged from 27.70 µM to 176.70 µM, indicating promising activity compared to established chemotherapeutics like cisplatin .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with cellular pathways involved in proliferation and survival, possibly through inhibition of key enzymes or receptors associated with cancer cell growth .
Case Studies
Several case studies have documented the efficacy of sulfinyl compounds in treating various conditions:
- Tuberculosis : A study evaluated the anti-TB activity of synthesized compounds similar to this compound against resistant strains of M. tuberculosis, showing significant bactericidal activity .
- Cancer Cell Lines : Research demonstrated that specific derivatives exhibited lower IC50 values compared to standard treatments in both A549 and MCF-7 cell lines, suggesting enhanced potency and selectivity .
Data Summary
| Compound | Target | IC50 (µM) | Remarks |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 7.8 | Effective against resistant strains |
| Compound 15 | A549 | 29.59 | Higher cytotoxicity than cisplatin |
| Compound 15 | MCF-7 | 27.70 | Promising lead for further development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
